molecular formula C16H15F2NO B2484504 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one CAS No. 1023536-44-8

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2484504
CAS No.: 1023536-44-8
M. Wt: 275.299
InChI Key: OEZWFNBHGZJFAK-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives

Scientific Research Applications

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

The primary target of 1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.

Mode of Action

1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling.

Biochemical Pathways

dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .

Result of Action

The molecular and cellular effects of 1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one’s action are likely related to its inhibition of Dopamine D2 receptor signaling. By blocking this receptor, the compound could alter neuronal activity and neurotransmitter release, potentially impacting behaviors and physiological processes associated with the dopaminergic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2,6-dimethylcyclohexanone.

    Condensation Reaction: The 3,4-difluoroaniline undergoes a condensation reaction with 2,6-dimethylcyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the indolone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized indolone derivatives.

    Reduction: Formation of reduced indolone derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Comparison with Similar Compounds

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can be compared with other similar compounds, such as:

    1-(2,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one: Similar structure but with chlorine substituents instead of fluorine.

    1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-ol: Similar structure but with a hydroxyl group instead of a ketone.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZWFNBHGZJFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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